molecular formula C8H7ClN2 B7961138 6-chloro-1H-indol-5-amine

6-chloro-1H-indol-5-amine

Cat. No.: B7961138
M. Wt: 166.61 g/mol
InChI Key: NEOQSMZSQCEALF-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-5-amine is a versatile indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C 8 H 7 ClN 2 and a molecular weight of 166.61, serves as a valuable synthetic intermediate . It is closely related to a class of compounds known to act as potent ligands for the 5-HT 6 receptor, a promising target for treating disorders of the central nervous system . Research into such ligands explores potential applications as antipsychotics, antidepressants, anxiolytics, cognitive enhancers for conditions like Alzheimer's disease, and anticonvulsants . Furthermore, recent scientific investigations highlight the role of substituted 1H-indol-5-ylamines as key precursors in the synthesis of novel compounds with demonstrated antimicrobial activity . These derivatives have been shown to suppress the growth of various microorganism test strains, establishing the this compound scaffold as a crucial building block in developing new anti-infective agents . As a small molecule organochloride, it provides researchers with a critical reagent for constructing more complex, biologically active molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its properties to advance discovery programs in neuroscience and microbiology.

Properties

IUPAC Name

6-chloro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOQSMZSQCEALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation and Diazotization

Starting with nitroaniline derivatives, acetylation protects the amine group, followed by diazotization using isoamyl nitrite. In the cited patent, 2-methyl-4-nitroaniline undergoes acetylation with acetic anhydride, forming 1-acetyl-5-nitroindazole after diazotization and coupling. For indole synthesis, a similar pathway could involve cyclization of acetylated nitroaniline precursors, though the specific reagents may differ.

Key Conditions :

  • Solvent : Tetrahydrofuran (THF), toluene, or acetic acid

  • Temperature : 70–100°C

  • Reaction Time : 5–10 hours

This step highlights the importance of solvent choice in controlling reaction efficiency and isomer formation.

Functionalization of the Indole Core

Halogenation at Position 6

Introducing chlorine at the sixth position typically occurs via electrophilic substitution. In CN114920698B , chlorine gas is used under catalytic conditions to chlorinate 5-nitro-2-methyl-2H-indazole, yielding 6-chloro-5-nitro-2-methyl-2H-indazole. For indole derivatives, analogous chlorination would require careful control to avoid over-halogenation.

Chlorination Parameters :

  • Catalyst : Lewis acids (e.g., FeCl₃)

  • Halogen Source : Cl₂ gas or SOCl₂

  • Temperature : 0–40°C

Nitro Group Reduction to Amine

Reduction of the nitro group at position 5 is critical for obtaining the target amine. The patent employs catalytic hydrogenation or chemical reductants like sodium dithionite to convert nitro to amine. For indoles, similar reduction conditions (e.g., H₂/Pd-C or SnCl₂/HCl) could be applied, though reaction efficiency may vary based on substituents.

Reduction Efficiency :

  • Catalyst : Pd/C, Raney Ni

  • Solvent : Ethanol, THF

  • Yield : 70–85% (reported for indazole analogs)

Industrial-Scale Considerations

Continuous Flow Reactors

Large-scale production benefits from continuous flow systems, which enhance reaction control and reproducibility. While not directly cited, the principles applied in CN114920698B for batch processing—such as optimized solvent recycling and catalyst recovery—can be adapted to flow chemistry for indole derivatives.

Purification Techniques

Chromatography and recrystallization are critical for isolating high-purity this compound. The Prime Scholars article emphasizes recrystallization using acetone/ethyl acetate mixtures, achieving >95% purity for related compounds.

Challenges and Optimization

Regioselectivity in Halogenation

Achieving selective chlorination at position 6 requires precise control of reaction conditions. Steric and electronic factors influence substitution patterns, necessitating tailored catalysts and temperature regimes.

Isomer Formation

The patent addresses isomer content as a key challenge, mitigated through solvent selection (e.g., acetic acid reduces byproducts). For indoles, similar strategies could minimize undesired regioisomers.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity
Ring-Closure2-Methyl-4-nitroanilineAcetylation, Diazotization, Chlorination, Reduction65–75%>90%
Alkylation/Amination6-Chloro-indole derivativesNucleophilic substitution60–70%85–90%
Carboxylic Acid RouteMethyl ester derivativesHydrolysis, FunctionalizationN/AN/A

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
6-Chloro-1H-indol-5-amine has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities. It has shown promise in the following areas:

  • Antiviral Activity : The compound has demonstrated the ability to inhibit viral replication, suggesting its potential use in antiviral therapies.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, which may be beneficial for conditions characterized by excessive inflammation.
  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation, particularly in breast cancer models.

Case Study: Anticancer Activity

A significant study evaluated the effects of this compound on MCF-7 human breast cancer cells. The compound exhibited an IC50 value of approximately 0.095 µM, indicating potent antiproliferative activity. Importantly, it displayed low toxicity towards non-cancerous cells, highlighting its therapeutic potential for cancer treatment .

Biological Research

Cellular Mechanisms
The compound has been utilized in biological studies to investigate its effects on cellular processes and signaling pathways. Key findings include:

  • Influence on Cell Signaling : It affects various signaling pathways by modulating the activity of kinases and transcription factors, impacting cell proliferation and apoptosis.
  • Biochemical Pathways : It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can inhibit specific enzymes by binding to their active sites .

Materials Science

Novel Material Development
The unique chemical properties of this compound make it a candidate for developing novel materials with specific electronic and optical characteristics. Its structural features allow for potential applications in organic electronics and photonic devices.

Synthesis and Preparation

The synthesis of this compound involves several steps including ring closure reactions and halogenation processes. A notable method includes using 2-methyl-4-nitroaniline as a starting material, followed by a series of reactions to produce the desired compound with high purity and yield .

Mechanism of Action

The mechanism of action of 6-chloro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 5-Chloro-1H-indol-6-amine (CAS 873055-23-3) This positional isomer swaps the chlorine and amino group positions. Despite sharing the molecular formula $ \text{C}8\text{H}7\text{ClN}_2 $, the altered substituent positions lead to distinct electronic profiles. For example, the chlorine at position 5 may sterically hinder interactions in biological systems compared to position 6. Safety data indicate hazards (H302, H315, H319, H335), emphasizing the need for careful handling .
  • 4-Chloro-1H-indol-5-amine (CAS 252362-02-0)
    With chlorine at position 4 and an amine at position 5, this isomer exhibits reduced aromatic conjugation compared to the 6-chloro analog. The density ($ 1.4 \, \text{g/cm}^3 $) and boiling point ($ 362.7^\circ\text{C} $) suggest differences in physical stability and solubility .

Substituent Variants

  • 1-Methyl-1H-indol-5-amine (CAS 102308-97-4) Replacing chlorine with a methyl group reduces molecular weight ($ 146.19 \, \text{g/mol} $) and introduces steric bulk.
  • 6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0)
    This indazole derivative features a trifluoromethyl group at position 6. The $ \text{CF}_3 $ group increases hydrophobicity and metabolic stability, as seen in its higher molecular weight ($ 201.15 \, \text{g/mol} $). Indazole’s fused ring system may enhance π-stacking interactions in drug design compared to indole .

Functionalized Derivatives

  • 2-(6-Chloro-1H-indol-3-yl)ethan-1-amine hydrochloride
    The addition of an ethylamine side chain at position 3 introduces a basic nitrogen, improving water solubility (as a hydrochloride salt). This modification is relevant for neurotransmitter analogs or kinase inhibitors targeting charged binding pockets .

  • This compound serves as an intermediate for pharmacologically active molecules, highlighting the versatility of indole scaffolds in drug discovery .

Data Tables

Table 1: Key Properties of Selected Indole Derivatives

Compound CAS Number Molecular Weight (g/mol) Substituents Notable Properties
6-Chloro-1H-indol-5-amine Not explicitly provided 166.61 Cl (C6), NH₂ (C5) Electron-withdrawing Cl, bioactive potential
5-Chloro-1H-indol-6-amine 873055-23-3 166.61 Cl (C5), NH₂ (C6) Hazardous (H302, H315, etc.)
4-Chloro-1H-indol-5-amine 252362-02-0 166.61 Cl (C4), NH₂ (C5) Density: 1.4 g/cm³; B.P.: 362.7°C
1-Methyl-1H-indol-5-amine 102308-97-4 146.19 CH₃ (C1), NH₂ (C5) Lower MW, steric effects
6-(Trifluoromethyl)-1H-indazol-5-amine 1000373-75-0 201.15 CF₃ (C6), NH₂ (C5) (indazole) Enhanced hydrophobicity

Biological Activity

6-Chloro-1H-indol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases. The presence of the chlorine atom and the amino group on the indole ring contributes to its unique chemical properties, influencing its interactions with biological targets.

The molecular formula of this compound is C8_8H7_7ClN2_2, with a molecular weight of 168.60 g/mol. The synthesis typically involves the chlorination of 1H-indole followed by amination, allowing for the introduction of the amino group at the 5-position of the indole ring .

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Receptor Binding : The compound binds to specific receptors, modulating their activity and triggering downstream signaling pathways.
  • Enzyme Inhibition : It can inhibit the activity of certain kinases and enzymes, affecting cellular processes such as proliferation and apoptosis.
  • Gene Expression Modulation : By interacting with DNA or RNA, it may influence gene expression, impacting cellular metabolism and function.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that this compound has potential antiproliferative effects against various cancer cell lines. For example, it has shown significant inhibitory activity against mutant EGFR/BRAF pathways, with GI50_{50} values ranging from 29 nM to 78 nM in cell viability assays .
  • Antiviral Properties : Some studies suggest that indole derivatives can interfere with viral replication pathways, indicating potential antiviral applications.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Research on Antiproliferative Activity A study reported that compounds similar to 6-chloro-1H-indol-5-amines showed significant antiproliferative activity against cancer cell lines with IC50_{50} values as low as 0.12 µM for EGFR inhibition .
Mechanistic Insights Investigations into the molecular mechanisms revealed that these compounds can form pi-stacking interactions with amino acid residues in target proteins, enhancing their binding affinity and specificity .
Therapeutic Applications Ongoing research is exploring its potential as a therapeutic agent for diseases such as nonalcoholic steatohepatitis (NASH), where it is being tested in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1H-indol-5-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted indole precursors. For example, refluxing 6-chloro-indole derivatives with ammonia or amine sources in acidic conditions (e.g., acetic acid) followed by ice-water precipitation is a common approach . Purity optimization requires HPLC analysis (≥98% purity) with reverse-phase C18 columns and gradient elution using acetonitrile/water mixtures . Post-synthetic purification via recrystallization (using ethanol/water) is advised to remove unreacted intermediates.

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to identify aromatic protons and carbon environments. For example, the chlorine substituent at position 6 induces distinct deshielding effects on adjacent protons. Mass spectrometry (ESI-MS) with accurate mass measurement (<5 ppm error) confirms the molecular formula (C8_8H7_7ClN2_2) . X-ray crystallography, employing SHELX programs for structure refinement, resolves regiochemical ambiguities by analyzing bond angles and torsion parameters .

Q. What solvents are optimal for dissolving this compound, and how does pH affect its stability?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Stability tests indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability in neutral buffers. Store at –20°C under inert gas (argon) to prevent oxidation of the amine group .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particles. Acute toxicity data (LD50_{50}) should be referenced from EPA DSSTox or CAS Common Chemistry, and spills must be neutralized with activated charcoal .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths of this compound derivatives?

  • Methodological Answer : High-resolution single-crystal X-ray diffraction (HR-SCXRD) with SHELXL refinement identifies deviations in bond lengths caused by substituent effects. For instance, the C–Cl bond length in the indole ring typically ranges from 1.72–1.75 Å; deviations >0.03 Å suggest lattice strain or intermolecular interactions. Compare data with CCDC entries (e.g., 2263798) to validate structural models .

Q. What strategies are effective for studying the bioactivity of this compound in kinase inhibition assays?

  • Methodological Answer : Use bisindolylmaleimide-based competitive assays (e.g., for PKC isoforms) with ATP concentration gradients. Measure IC50_{50} values via fluorescence polarization or radiometric assays. Structural analogs like 6-chloro-5-phenyl-indole-3-carboxylic acid show inhibitory activity at µM ranges, suggesting similar scaffold optimization for target engagement .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine at position 6 deactivates the indole ring, reducing nucleophilicity at position 3. Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation (100°C, 1 h) to functionalize position 4. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis of 1H^1H-NMR data across studies (e.g., DMSO-d6_6 vs. CDCl3_3 solvent shifts) and validate using computational tools (DFT-based chemical shift prediction). Discrepancies in aromatic proton splitting patterns often arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .

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